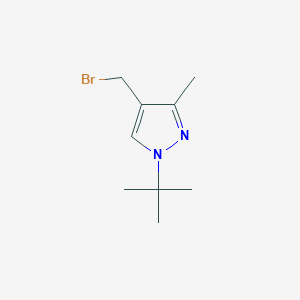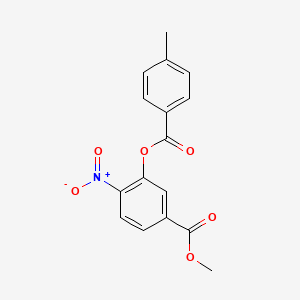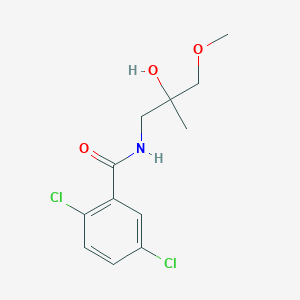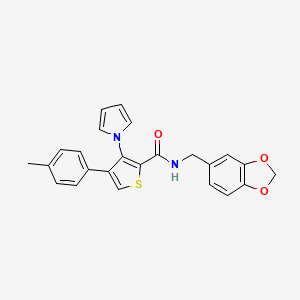![molecular formula C11H14ClN3O3S B2853170 1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide CAS No. 1156723-20-4](/img/structure/B2853170.png)
1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide, commonly referred to as CPPC, is a small molecule that has been studied extensively in recent years, with a variety of applications in scientific research. CPPC is a member of the piperidine family, and is composed of a piperidine ring with a two-carbon side chain, two chlorine atoms, and a sulfonyl group. CPPC has been studied in the context of drug discovery, as a potential therapeutic agent, and as a research tool.
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of various pharmacologically active molecules. Its structural motif, featuring a piperidine ring and a sulfonyl chloride group, makes it a versatile precursor in drug design and discovery. It can be utilized to create compounds with potential activity against a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases .
Agriculture
As an agrochemical intermediate, “1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide” may be used in the development of new pesticides or herbicides. Its chemical structure could be modified to enhance the selectivity and potency of agricultural chemicals, potentially leading to more effective crop protection strategies .
Materials Science
In the field of materials science, this compound could be explored for the creation of novel polymers or coatings. The presence of reactive functional groups allows for cross-linking, which can be exploited to produce materials with unique properties such as increased durability or resistance to environmental factors .
Environmental Science
Environmental science can benefit from the use of this compound in the synthesis of chemicals that help in pollution control. For example, it could be used to create absorbents or catalysts that facilitate the breakdown of pollutants or the conversion of hazardous materials into less harmful substances .
Biochemistry
In biochemistry, “1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide” can be a key reagent in studying enzyme inhibition or activation. It could also be used to modify biochemical pathways, providing insights into the mechanisms of various cellular processes .
Pharmacology
Pharmacologically, this compound has the potential to be a building block for the synthesis of a wide array of therapeutic agents. Its modifiable core structure is advantageous for creating derivatives with specific binding affinities to biological targets, which is crucial in the development of new medications .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be synthesized for use as standards or reagents in chromatography, spectrometry, or other analytical techniques. This would aid in the detection and quantification of various substances in complex mixtures .
Chemical Synthesis
Lastly, in chemical synthesis, “1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide” can be employed in multicomponent reactions, serving as a precursor for the generation of complex organic compounds. Its reactivity can lead to the discovery of new synthetic routes and methodologies .
Propriétés
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S/c12-10-9(2-1-5-14-10)19(17,18)15-6-3-8(4-7-15)11(13)16/h1-2,5,8H,3-4,6-7H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGUMCMUAKSVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2853091.png)
![Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2853092.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-cyclohexylbutanamide](/img/structure/B2853093.png)


![4-[(2,5-Dimethylphenyl)sulfonyl]-7-{[(2-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2853096.png)



![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2853107.png)
